molecular formula C15H14Cl2O2 B5888131 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene

Cat. No.: B5888131
M. Wt: 297.2 g/mol
InChI Key: NNPVPLJAXXIFOL-UHFFFAOYSA-N
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Description

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an ethoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the ethoxyphenoxy group can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Amino or thioether derivatives.

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

Scientific Research Applications

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1,3-dichloro-2-methylbenzene
  • 1,3-dichloro-2-phenoxybenzene
  • 1,3-dichloro-2-(4-methoxyphenoxy)methylbenzene

Comparison: 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene is unique due to the presence of the ethoxyphenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-2-18-11-6-8-12(9-7-11)19-10-13-14(16)4-3-5-15(13)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVPLJAXXIFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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